molecular formula C20H18N2O5S2 B2515587 (Z)-methyl 4-((3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate CAS No. 865175-63-9

(Z)-methyl 4-((3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate

Cat. No.: B2515587
CAS No.: 865175-63-9
M. Wt: 430.49
InChI Key: JUOSCBRIAVOFAF-MRCUWXFGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(Z)-methyl 4-((3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate” is a benzothiazole-derived compound characterized by:

  • A benzo[d]thiazole core substituted with a methylsulfonyl group at position 6 and an allyl group at position 3.
  • A carbamoyl bridge linking the benzo[d]thiazole system to a methyl benzoate moiety at position 4.
  • A Z-configuration at the imine bond (C=N) in the thiazol-2(3H)-ylidene group, which influences its stereoelectronic properties and reactivity .

Properties

IUPAC Name

methyl 4-[(6-methylsulfonyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O5S2/c1-4-11-22-16-10-9-15(29(3,25)26)12-17(16)28-20(22)21-18(23)13-5-7-14(8-6-13)19(24)27-2/h4-10,12H,1,11H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUOSCBRIAVOFAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-methyl 4-((3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate, also known by its CAS number 896277-81-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C19H18N2O5S3C_{19}H_{18}N_{2}O_{5}S_{3} and a molecular weight of 450.6 g/mol. The structural features include a benzo[d]thiazole moiety, which is known for various biological activities, including anti-inflammatory and anticancer properties.

PropertyValue
Molecular FormulaC19H18N2O5S3
Molecular Weight450.6 g/mol
CAS Number896277-81-9

Anticancer Activity

Recent studies have indicated that compounds structurally related to this compound exhibit significant anticancer properties. For instance, benzothiazole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

A study demonstrated that similar benzothiazole compounds inhibited the growth of human cancer cell lines by disrupting microtubule dynamics, leading to mitotic arrest and subsequent cell death . This suggests that this compound may share similar mechanisms.

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory activity. Benzothiazole derivatives have been reported to act as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), enzymes involved in the inflammatory response . Inhibition of these enzymes can lead to reduced levels of pro-inflammatory mediators.

The proposed mechanism for the biological activity of this compound involves interactions with specific molecular targets within cells. The benzothiazole moiety is known to interact with various receptors and enzymes, potentially modulating signaling pathways associated with cell proliferation and inflammation.

Case Studies

  • Anticancer Efficacy : In vitro studies on related compounds showed significant cytotoxic effects against breast cancer cell lines, with IC50 values in the low micromolar range. These findings suggest that this compound may exhibit comparable efficacy .
  • Inflammation Models : Animal models assessing the anti-inflammatory effects of similar benzothiazole compounds indicated a reduction in edema and inflammatory cytokines following treatment, supporting the potential therapeutic use of this compound in inflammatory conditions .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name/ID Core Structure Substituents/Functional Groups Molecular Weight Notable Properties/Applications
Target Compound Benzo[d]thiazole 3-allyl, 6-methylsulfonyl, methyl benzoate ~434.4 g/mol* Undisclosed (presumed bioactivity)
4-(Benzo[d]thiazol-2-yl)benzenamine derivatives Benzo[d]thiazole Urea/thiourea, aryl groups ~300–400 g/mol Anticancer, antimicrobial activity
I-6230 (Ethyl benzoate derivative) Pyridazine + benzoate Ethyl ester, phenethylamino ~353.4 g/mol Kinase inhibition (hypothetical)
LS-03205 (Methyl benzoate derivative) Thiadiazole + benzoate Phenylcarbamoyl, methoxy 369.4 g/mol Unknown (safety data available)

Notes:

  • Ester variations : The methyl benzoate group in the target compound differs from ethyl esters in I-6230 derivatives, which may alter metabolic stability and bioavailability .
  • Z-configuration specificity: Unlike non-stereospecific benzo[d]thiazole derivatives (e.g., urea-linked compounds in ), the Z-configuration may confer selectivity in biological interactions.

Q & A

Q. What are the key steps in synthesizing (Z)-methyl 4-((3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate?

The synthesis typically involves:

  • Thiazole core formation : Cyclization of 2-aminobenzenethiol derivatives under controlled pH and temperature .
  • Allylation : Introduction of the allyl group using allyl halides or allyl carbonates in the presence of a base (e.g., K₂CO₃) .
  • Sulfonylation : Reaction with methylsulfonyl chloride to install the methylsulfonyl group .
  • Coupling : Condensation of the thiazole intermediate with methyl 4-carbamoylbenzoate to form the final Z-isomer . Characterization via NMR (to confirm stereochemistry) and HPLC (for purity >95%) is critical .

Q. Which analytical techniques are essential for structural confirmation of this compound?

  • ¹H/¹³C NMR : To verify the Z-configuration of the imine bond and allyl group positioning .
  • High-Resolution Mass Spectrometry (HRMS) : For molecular formula validation (e.g., C₁₅H₁₈N₂O₄S₂) .
  • HPLC-PDA : To assess purity and detect byproducts from isomerization or incomplete reactions .

Q. What safety precautions are recommended during handling?

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles due to acute toxicity risks (Category 4 for oral/dermal/inhalation) .
  • Ventilation : Use fume hoods to avoid inhalation of fine particles .
  • Storage : In airtight containers at -20°C to prevent degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the sulfonylation step?

  • Temperature : Maintain 0–5°C during sulfonylation to minimize side reactions (e.g., over-sulfonylation) .
  • Solvent Choice : Use dichloromethane (DCM) for better solubility of intermediates .
  • Catalyst Screening : Test Lewis acids like AlCl₃ to enhance electrophilic substitution efficiency . Yield tracking via TLC and iterative DoE (Design of Experiments) is advised .

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

  • Variable Temperature (VT) NMR : To detect dynamic processes (e.g., rotational barriers in the thiazole ring) .
  • 2D NMR (COSY, NOESY) : Confirm spatial proximity of allyl and sulfonyl groups to distinguish Z/E isomers .
  • X-ray Crystallography : Resolve ambiguities by determining the crystal structure .

Q. What strategies can validate the compound’s mechanism of action in biological systems?

  • Enzyme Inhibition Assays : Test interactions with sulfonamide-targeted enzymes (e.g., carbonic anhydrase) using fluorescence quenching .
  • Molecular Docking : Predict binding affinity to bacterial DNA gyrase (if antibacterial activity is hypothesized) .
  • CRISPR-Cas9 Knockouts : Validate target specificity in cell lines lacking putative receptors .

Q. How to address low purity (<90%) after final coupling reactions?

  • Chromatography Optimization : Use reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) .
  • Recrystallization : Dissolve in ethanol/water (7:3) at 60°C, then cool to 4°C for crystal formation .
  • Byproduct Analysis : LC-MS to identify and quantify impurities (e.g., unreacted carbamoyl benzoate) .

Q. How to design pharmacokinetic studies for this compound?

  • In Vitro ADME :
  • Solubility : Shake-flask method in PBS (pH 7.4) .
  • Plasma Stability : Incubate with human plasma and analyze via LC-MS/MS over 24 hours .
    • In Vivo : Administer to rodent models and measure plasma concentrations at timed intervals .

Q. What computational methods predict metabolic pathways?

  • In Silico Tools : Use Schrödinger’s ADMET Predictor or SwissADME to identify likely Phase I/II metabolism sites (e.g., allyl group oxidation) .
  • Density Functional Theory (DFT) : Calculate activation energies for sulfonamide hydrolysis .

Q. How to address data reproducibility issues across synthetic batches?

  • Standardized Protocols : Document exact molar ratios, solvent grades, and stirring speeds .
  • Round-Robin Testing : Collaborate with independent labs to verify spectral data and bioactivity .
  • Batch Tracking : Use QC checkpoints (e.g., intermediate purity checks) to isolate variability sources .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.